tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H27FN4O4 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
This compound functions as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its role in DNA repair. This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA single-strand breaksAs a result, cells undergo apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms, such as cancer cells . This makes it a potential candidate for use in cancer therapy.
Biological Activity
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (CAS No. 763114-04-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available data regarding its biological activity, focusing on mechanisms, efficacy, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C25H27FN4O4
- Molecular Weight : 466.50 g/mol
- CAS Number : 763114-04-1
Research indicates that compounds similar to this compound exhibit activity against various receptor tyrosine kinases (RTKs), which are crucial in the regulation of cell proliferation and survival. The inhibition of RTKs can lead to reduced tumor growth and metastasis.
Key Mechanisms:
- Inhibition of VEGFR2 : The compound may inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a target in cancer therapy due to its role in angiogenesis.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, leading to controlled cell death and reduced tumor burden.
- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at G1 and G2/M phases, preventing cancer cells from proliferating.
Biological Activity Data
Recent studies have quantitatively assessed the biological activity of related compounds. Below is a summary table of findings from various research efforts:
Compound | IC50 (μM) | Target | Cell Line | Study Reference |
---|---|---|---|---|
SQ2 | 3.38 | VEGFR2 | HT-29 | |
Cabozantinib | 9.10 | VEGFR2 | HT-29 | |
SQ2 | 10.55 | VEGFR2 | COLO-205 | |
Cabozantinib | 10.66 | VEGFR2 | COLO-205 |
Case Studies
A notable study focused on the synthesis and evaluation of derivatives similar to this compound demonstrated promising results in inhibiting tumor growth in vitro. The compounds were subjected to molecular docking studies which revealed strong binding affinities to key active sites on the VEGFR2 receptor.
Specific Findings:
- Apoptotic Induction : The synthesized compounds displayed significant apoptotic activity, with flow cytometry results indicating increased early and late apoptotic cell populations.
- In Vivo Efficacy : In animal models, these compounds showed a marked reduction in tumor size compared to controls, suggesting potential for clinical application.
Properties
IUPAC Name |
tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O4/c1-25(2,3)34-24(33)30-12-10-29(11-13-30)23(32)19-14-16(8-9-20(19)26)15-21-17-6-4-5-7-18(17)22(31)28-27-21/h4-9,14H,10-13,15H2,1-3H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYSPDHYSLKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763114-04-1 | |
Record name | tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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